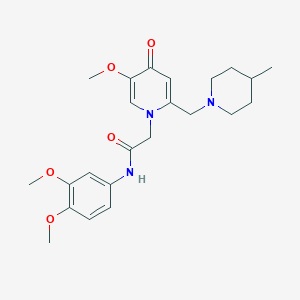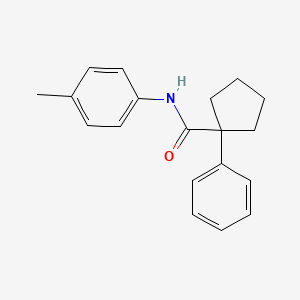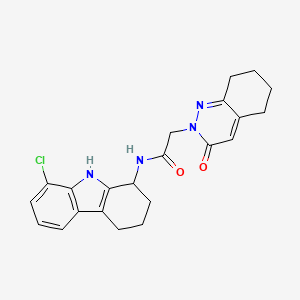
3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and a bromobenzylthio group
Méthodes De Préparation
The synthesis of 3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the indole moiety and the bromobenzylthio group. Common reagents used in these reactions include bromobenzyl chloride, sodium methoxide, and various catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Applications De Recherche Scientifique
3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The triazole ring and indole moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can be compared with other triazole derivatives and indole-based compounds. Similar compounds include:
1H-1,2,4-Triazole: A simple triazole derivative with various applications in chemistry and biology.
Indole-3-carbinol: An indole derivative known for its anticancer properties.
4-Bromobenzylthio derivatives: Compounds with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C20H19BrN4OS |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
3-[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H19BrN4OS/c1-26-11-10-25-19(17-12-22-18-5-3-2-4-16(17)18)23-24-20(25)27-13-14-6-8-15(21)9-7-14/h2-9,12,22H,10-11,13H2,1H3 |
Clé InChI |
DWFKAHQTOQGIBE-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11231114.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11231116.png)


![N-(2-ethyl-6-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231142.png)

![6-tert-butyl-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231153.png)
![N-(3,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11231168.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11231170.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-1-(4-bromophenyl)cyclopentanecarboxamide](/img/structure/B11231189.png)

![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231193.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11231195.png)
